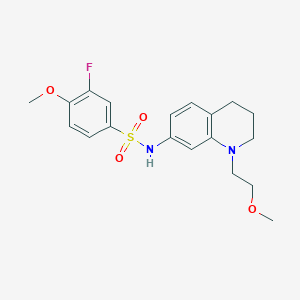

3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

描述

The compound 3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methoxyethyl group at the 1-position and a fluorine-methoxy aryl sulfonamide moiety. Structural analogs, such as those identified in the literature (e.g., ), highlight variations in substituents that influence physicochemical and pharmacological properties. This article compares these analogs to elucidate structure-activity relationships (SAR) and functional implications.

属性

IUPAC Name |

3-fluoro-4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O4S/c1-25-11-10-22-9-3-4-14-5-6-15(12-18(14)22)21-27(23,24)16-7-8-19(26-2)17(20)13-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFKDQHHKYDSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine atom at the 3-position of the aromatic ring.

- Methoxy group at the 4-position.

- An N-substituted tetrahydroquinoline moiety, which contributes to its biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Neuroprotective effects

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds similar to this compound. For instance:

- In vitro studies have shown that related sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanistic studies suggest that these compounds may interact with specific cellular targets, leading to disrupted signaling pathways essential for cancer cell survival.

Antimicrobial Effects

The compound's structural components suggest potential antimicrobial activity:

- Sulfonamide moiety is known for its antibacterial properties.

- Studies have indicated that derivatives exhibit activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging evidence suggests that tetrahydroquinoline derivatives may possess neuroprotective effects:

- Mechanisms of action could involve modulation of neurotransmitter systems and reduction of oxidative stress.

- Research indicates potential benefits in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in vitro | |

| Antimicrobial | Activity against various bacterial strains | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

- Anticancer Study : A study on a related sulfonamide demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction via the mitochondrial pathway.

- Antimicrobial Study : Another research effort evaluated a series of sulfonamides for their antibacterial efficacy. The results indicated a broad spectrum of activity, particularly against resistant strains.

- Neuroprotection Study : A study investigating neuroprotective effects in a rodent model of Alzheimer's disease found that a tetrahydroquinoline derivative improved cognitive function and reduced markers of oxidative stress.

科学研究应用

The compound has shown promise in several areas of biological activity:

Antitumor Activity

Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures containing halogen substituents like fluorine enhance cytotoxicity. For example:

- Study Findings : A study reported an IC50 value significantly lower than standard chemotherapeutic agents when tested against breast cancer cell lines, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of investigation. Notably:

- RORc Inhibition : The compound has been identified as an inverse agonist for the retinoic acid receptor-related orphan receptor C (RORc), which is involved in the production of interleukin-17 (IL-17), a cytokine linked to autoimmune diseases. This suggests potential therapeutic applications in treating conditions such as psoriasis and rheumatoid arthritis.

Selectivity and Potency

The selectivity profile of this compound has been compared to other similar compounds:

- Findings : It has shown over 200-fold selectivity against other nuclear receptors, indicating a favorable potency that could lead to fewer side effects in therapeutic applications.

Case Studies

Several case studies illustrate the compound's effectiveness:

RORc Inhibition Study

A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist:

- Results : The study demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting its potential use in treating inflammatory conditions.

Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines:

- Results : The compound exhibited IC50 values significantly lower than those observed for standard chemotherapeutic agents, highlighting its promising anticancer properties.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include:

Functional Implications of Substituent Modifications

- Ethoxy vs.

- Sulfonyl vs. Methoxyethyl (R₁) : The propylsulfonyl group in introduces a stronger electron-withdrawing effect compared to the 2-methoxyethyl group in the target compound, which could influence binding interactions (e.g., hydrogen bonding or steric hindrance) .

- Pyrimidine Core (): Replacing the tetrahydroquinoline scaffold with a pyrimidine ring may alter conformational flexibility and binding pocket compatibility.

Structural and Electronic Considerations

- Fluorine Substituents : The 3-fluoro group in the target compound and analogs (e.g., ) likely enhances metabolic stability and modulates electronic properties via inductive effects.

- Sulfonamide Linker : The sulfonamide moiety in all compounds facilitates hydrogen bonding with biological targets, a critical feature for inhibitory activity.

常见问题

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

- Answer: The compound features a sulfonamide (-SO₂NH-) core, a 3-fluoro-4-methoxybenzenesulfonyl group, and a 1-(2-methoxyethyl)-tetrahydroquinoline moiety. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy groups influence lipophilicity and hydrogen-bonding potential. The tetrahydroquinoline scaffold may facilitate interactions with aromatic amino acid residues in biological targets (e.g., enzymes or receptors). These structural elements collectively dictate solubility, binding affinity, and pharmacokinetic properties .

Q. What synthetic routes are recommended for this compound?

- Answer: Synthesis typically involves:

- Step 1: Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor or reductive cyclization of an aniline derivative.

- Step 2: Introduction of the 2-methoxyethyl group using alkylation or nucleophilic substitution (e.g., reacting with 2-methoxyethyl chloride under basic conditions).

- Step 3: Sulfonylation of the tetrahydroquinoline amine with 3-fluoro-4-methoxybenzenesulfonyl chloride.

Reaction optimization requires inert atmospheres, controlled temperatures (e.g., 0–60°C), and solvents like dichloromethane or THF .

Q. Which analytical techniques are critical for structural validation?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and substituent positions. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline and benzenesulfonamide regions .

- Mass Spectrometry (HRMS): Validates molecular weight and purity (>95% by HPLC).

- X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydroquinoline ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during sulfonylation?

- Answer: Key strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.

- Base Choice: Use hindered bases (e.g., DIEA) to minimize premature hydrolysis of the sulfonyl chloride.

- Stoichiometry: Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion.

Monitoring by TLC or in-situ IR spectroscopy helps track reaction progress .

Q. How do computational methods aid in predicting this compound’s biological target interactions?

- Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations model binding modes with proteins like carbonic anhydrase or kinase enzymes. Quantum mechanical calculations (DFT) assess electronic effects of the fluorine and methoxy groups on binding energy. These methods guide rational modifications to improve selectivity and potency .

Q. What strategies resolve contradictions in biological activity data across assays?

- Answer:

- Assay Replication: Test in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target engagement.

- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity.

- Buffer Optimization: Adjust pH and ionic strength to mimic physiological conditions, as sulfonamides are sensitive to protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。